6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one and its derivatives represent a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been synthesized and evaluated for various pharmacological properties, including antifolate, antimicrobial, antifungal, anticancer, and anti-inflammatory activities. The structural uniqueness of thieno[2,3-d]pyrimidin-4-one provides a scaffold that can be modified to enhance selectivity and potency for different biological targets12345678910.
Thieno[2,3-d]pyrimidin-4-one derivatives have demonstrated significant antimicrobial and antifungal activities. Compounds with specific substituents have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as against various fungal species. Some derivatives have been found to be more potent than standard drugs like streptomycin, ampicillin, ketoconazole, and bifonazole. The antimicrobial activity of these compounds has been linked to the inhibition of enzymes such as topoisomerase II DNA gyrase in bacteria and CYP51 lanosterol demethylase in fungi236.
The anticancer potential of thieno[2,3-d]pyrimidin-4-one derivatives has been explored, with some compounds exhibiting cytotoxic effects against human cancer cell lines, including breast and lung cancer. The aza-Wittig reaction has been employed to synthesize new derivatives, which were then tested for their inhibitory activities, revealing promising leads for further development as anticancer agents8.
The anti-inflammatory and analgesic properties of thieno[2,3-d]pyrimidin-4-one derivatives have been investigated, with some compounds showing potent activity in animal models. These derivatives have been reported to exhibit lower ulcerogenic potential compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting a favorable safety profile25.
Some 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines with specific residues have shown antianaphylactic activity, indicating potential use in the treatment of allergic reactions7.
The physicochemical properties, such as acid-base behavior and lipophilicity, of thieno[2,3-d]pyrimidin-4-one derivatives have been characterized. These properties are crucial for understanding the compounds' pharmacokinetics and can influence their biological activity and toxicity. Studies have shown that the conformational rigidity of these compounds can affect their partition coefficients and, consequently, their antimicrobial activity and cytotoxicity10.
The synthesis of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one can be achieved through several methodologies. A notable method involves a one-pot reaction starting from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones combined with aromatic aldehydes and amines such as benzylamine. The procedure typically involves:
This method is advantageous as it simplifies the purification process and allows for the efficient synthesis of various derivatives.
The molecular structure of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one features a thieno ring fused to a pyrimidinone system. Key structural characteristics include:
The compound's structure can be elucidated through spectroscopic techniques such as IR spectroscopy, which identifies functional groups, and NMR spectroscopy, which provides insights into the hydrogen environments within the molecule .
6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one engages in various chemical reactions that are pivotal for its application in medicinal chemistry:
These reactions are essential for modifying the compound's structure to enhance its biological activity .
The mechanism of action of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one primarily involves its interaction with biological targets such as enzymes or receptors involved in cellular proliferation and apoptosis:
In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines .
The physical and chemical properties of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one include:
These properties are crucial for determining the compound's suitability for pharmaceutical formulations .
6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one has several scientific applications:
The systematic IUPAC name for this heterocyclic compound is 6-Methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, reflecting its fused bicyclic structure. The name specifies:
Its molecular formula is C₇H₆N₂OS (molecular weight: 166.20 g/mol), confirmed via high-resolution mass spectrometry (HRMS) and PubChem records [1] [7]. Elemental analysis aligns with this formula: C (50.60%), H (3.64%), N (16.86%), O (9.63%), S (19.28%). The core structure consists of a pyrimidinone fused to a 6-methylthiophene, creating a planar, π-conjugated system critical for electronic properties [2] [6].
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and the following unit cell parameters:
Table 1: Crystallographic Parameters of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Volume | 929.7(6) ų |
Density (calc.) | 1.388 Mg/m³ |
Radiation Type | Cu Kα (λ = 1.54184 Å) |
The thienopyrimidine ring system exhibits near-perfect planarity, with a maximal deviation of 0.0318(13) Å at the sulfur atom. Crystal packing is stabilized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data (in DMSO-d₆) are as follows:
Table 2: Key NMR Assignments
Position | ¹H δ (ppm) | ¹³C δ (ppm) |
---|---|---|
CH₃ (C-6) | 2.42 (s) | 22.5 |
H-2 | 7.62 (s) | 115.4 |
H-5 | 7.22 (s) | 126.8 |
C=O (C-4) | – | 159.8 |
Infrared (IR) Spectroscopy
Characteristic IR absorptions (KBr pellet):
UV-Vis Spectroscopy
In ethanol, absorption maxima occur at 254 nm (π→π* transition) and 310 nm (n→π* transition), indicating extended conjugation across the fused rings [7].
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]⁺ appears at m/z 167.0372 (calculated for C₇H₇N₂OS⁺: 167.0375), confirming the molecular formula [1] [7].
This compound exhibits prototropic tautomerism between the 4-oxo (lactam) and 4-hydroxy (lactim) forms. X-ray crystallography confirms the 4-oxo tautomer as the dominant form in the solid state due to:
Computational studies (log P = 1.54) indicate moderate lipophilicity, influencing solubility:
Structural differences among isomers significantly alter electronic and steric properties:
Table 3: Comparison with Key Isomers
Isomer | Ring Fusion | Substituent | Planarity Deviation | Biological Relevance |
---|---|---|---|---|
6-Methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | [2,3-d] | 6-CH₃ | 0.0318 Å | TS/DHFR inhibition [6] |
Thieno[3,2-d]pyrimidin-4-one | [3,2-d] | None | >0.05 Å | Limited bioactivity |
5-Ethyl-6-methyl isomer | [2,3-d] | 5-C₂H₅, 6-CH₃ | Not reported | Enhanced antitumor activity [5] |
Key Differences:
These distinctions underscore the unique pharmacophoric advantages of the 6-methyl-[2,3-d] isomer in drug design.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4